Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate
Description
Methyl 6-((2,6-difluoropyridin-4-yl)oxy)hexanoate is a synthetic organic compound characterized by a hexanoate ester backbone substituted with a 2,6-difluoropyridin-4-yl ether moiety. Its molecular formula is C₁₃H₁₅F₂NO₃, with a molecular weight of 283.26 g/mol.
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, such as spirocyclic diazaspiro derivatives, which are explored for therapeutic applications (e.g., kinase inhibitors). Its ester group may act as a prodrug motif, facilitating cellular uptake before enzymatic hydrolysis to the active carboxylic acid form.
Properties
Molecular Formula |
C12H15F2NO3 |
|---|---|
Molecular Weight |
259.25 g/mol |
IUPAC Name |
methyl 6-(2,6-difluoropyridin-4-yl)oxyhexanoate |
InChI |
InChI=1S/C12H15F2NO3/c1-17-12(16)5-3-2-4-6-18-9-7-10(13)15-11(14)8-9/h7-8H,2-6H2,1H3 |
InChI Key |
QSFMEQCUJLTVFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCOC1=CC(=NC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate typically involves the esterification of 6-hydroxyhexanoic acid with 2,6-difluoropyridine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 6-((2,6-difluoropyridin-4-YL)oxy)hexanoic acid.
Reduction: Formation of 6-((2,6-difluoropyridin-4-YL)oxy)hexanol.
Substitution: Formation of various substituted pyridinyl derivatives.
Scientific Research Applications
Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate involves its interaction with specific molecular targets. The difluoropyridinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Key Observations :
- Ester vs. Acid : The methyl ester group in the target compound enhances lipophilicity, likely improving membrane permeability compared to the carboxylic acid derivatives . However, the acids may exhibit stronger hydrogen-bonding capacity, influencing target binding.
- Aromatic System : The pyridine ring in the target compound introduces a nitrogen heterocycle, which may engage in π-π stacking or dipole interactions absent in the phenyl-based analogs. The latter compounds feature bulkier substituents (e.g., trifluoromethylpyrimidine), which could enhance selectivity for specific enzyme pockets .
- Chain Length: The heptanoic acid derivative’s extended chain may increase steric hindrance or alter conformational flexibility relative to the hexanoate-based compounds.
Physicochemical Properties (Inferred)
| Property | Methyl ester | Hexanoic acid analog | Heptanoic acid analog |
|---|---|---|---|
| LogP (lipophilicity) | Higher (~3.5*) | Moderate (~2.8*) | Moderate (~3.0*) |
| Solubility | Low in water | Moderate in polar solvents | Low in water |
| Metabolic stability | High (ester) | Lower (acid prone to conjugation) | Lower |
*Estimated values based on structural features.
Key Observations :
- The methyl ester’s higher LogP suggests superior passive diffusion across biological membranes but may require hydrolysis for activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
